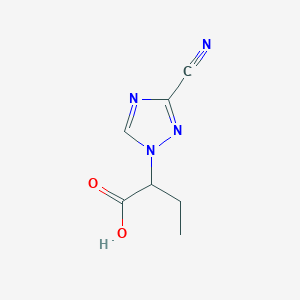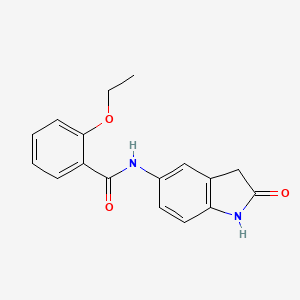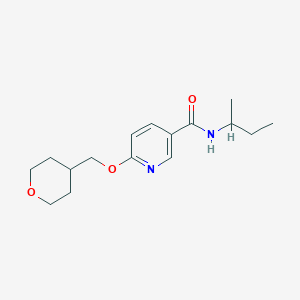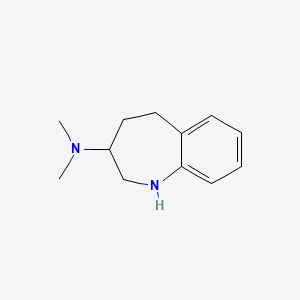
2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there has been extensive research on the synthesis of 1,2,4-triazole derivatives . For example, 1,2,4-triazole derivatives have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H8N4O2 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 180.16402 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the retrieved papers.
Aplicaciones Científicas De Investigación
Synthetic Routes and Applications in Drug Discovery
Research on 1,4-disubstituted 1,2,3-triazoles highlights the importance of triazoles as key scaffolds in organic compounds with applications in drug discovery, material science, and bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing their broad spectrum of biological activities and significance in creating novel biologically active compounds (Kaushik et al., 2019).
Advances in Eco-friendly Synthesis
Advancements in the eco-friendly synthesis of triazoles emphasize the use of microwave irradiation and novel catalysts, such as biosourced cyclosophoraose and fish bone powder, for the click synthesis of 1,2,3-triazoles. These methodologies offer benefits like shorter reaction times and higher yields, demonstrating the triazoles' role in sustainable chemistry and their potential for industrial applications in drug synthesis (de Souza et al., 2019).
Antimicrobial Applications
The exploration of triazole derivatives for antimicrobial applications reveals a wide range of compounds with activities against multidrug-resistant pathogens, showcasing the chemical diversity and therapeutic potential of triazoles in addressing global health challenges. This includes compounds with antibacterial, antifungal, and antimycobacterial properties, highlighting the importance of triazoles in developing new antimicrobial agents (Swain et al., 2017).
Corrosion Inhibition
Research on 1,2,3-triazole derivatives as corrosion inhibitors for metal surfaces indicates their effectiveness in protecting steels, copper, iron, and aluminum against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical. The 1,4-disubstituted 1,2,3-triazole derivatives, synthesized via CuAAC click reactions, are highlighted for their non-toxic, environmentally friendly, and efficient corrosion inhibition properties (Hrimla et al., 2021).
Direcciones Futuras
The future directions for “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mecanismo De Acción
Target of Action
It’s worth noting that cyano substituted triazoles, such as 3-cyano-1,2,4-triazole, have been reported to exhibit inhibitory effects on cathepsin k .
Mode of Action
Triazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given the reported inhibitory effects of similar compounds on cathepsin k, it’s plausible that this compound may influence pathways related to proteolysis .
Pharmacokinetics
It’s worth noting that the pharmacokinetic profile of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of a compound .
Propiedades
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-5(7(12)13)11-4-9-6(3-8)10-11/h4-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJUQOUQIJLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)
![N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2991460.png)



![4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2991467.png)
![1-(4-Fluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2991472.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)
![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)
![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)
